Tridec-2-enoic acid

Description

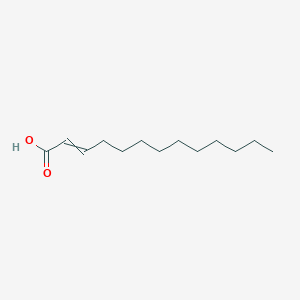

Structure

3D Structure

Properties

IUPAC Name |

tridec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVYBECSNBLQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865638 | |

| Record name | Tridec-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Chemical Synthesis Pathways for Tridec-2-enoic Acid

The synthesis of this compound and its derivatives is a focal point of research due to their potential applications in various fields, including the development of biodegradable surfactants and as intermediates in the synthesis of more complex molecules. vulcanchem.com Chemical synthesis strategies offer precise control over the molecular architecture, particularly the stereochemistry of the double bond.

Stereoselective Synthesis of (E)-Tridec-2-enoic Acid

The synthesis of the (E)-isomer of this compound is commonly achieved through stereoselective methods that ensure the formation of the trans double bond with high fidelity. A prevalent and effective method is the Horner-Wadsworth-Emmons (HWE) reaction. vulcanchem.com This olefination reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. Specifically, the reaction between a phosphonate ester, such as triethyl phosphonoacetate, and undecanal (B90771) leads to the formation of the (E)-α,β-unsaturated ester, which can then be hydrolyzed to yield (E)-tridec-2-enoic acid. vulcanchem.combeilstein-journals.org The HWE reaction is favored for its high stereoselectivity, typically yielding the (E)-isomer as the major product.

Additionally, decarboxylative Knoevenagel condensation presents another viable route. This method involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, followed by decarboxylation to form the α,β-unsaturated acid. wiley-vch.de

Stereoselective Synthesis of (Z)-Tridec-2-enoic Acid

The synthesis of the (Z)-isomer, or cis-tridec-2-enoic acid, requires different synthetic strategies to control the geometry of the newly formed double bond. One such method is the partial hydrogenation of a corresponding alkyne precursor. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) during the hydrogenation of tridec-2-ynoic acid selectively produces the (Z)-alkene. vulcanchem.com Careful control of the reaction conditions is crucial to prevent over-reduction to the saturated fatty acid.

The Wittig reaction can also be tailored to favor the (Z)-isomer. The use of non-stabilized ylides in aprotic solvents typically results in the formation of the cis-alkene as the major product. This is often referred to as the "salt-free" Wittig reaction.

One-Pot Synthetic Procedures for Related Unsaturated Fatty Acids

The development of one-pot synthetic procedures for unsaturated fatty acids is driven by the need for more efficient and environmentally friendly chemical processes. chemistryviews.orgresearchgate.net These methods combine multiple reaction steps into a single sequence without the isolation of intermediates, thereby saving time, reagents, and reducing waste. mit.edu

For instance, a one-pot hydroformylation/decarboxylative Knoevenagel reaction has been described for the synthesis of related α,β-unsaturated acids. wiley-vch.de This process could potentially be adapted for the synthesis of this compound. Another example is a three-step one-pot process involving a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then immediately reduced to the corresponding alcohol and subsequently oxidized to the aldehyde for a further Wittig reaction. beilstein-journals.org

Furthermore, a streamlined, one-pot protocol has been developed for the synthesis of nitro fatty acids, which involves a Henry reaction, dehydration, and deprotection in a single operational sequence. chemistryviews.orgresearchgate.net This modular approach allows for the rapid assembly of various unsaturated fatty acid derivatives. chemistryviews.org

Multi-step Organic Synthesis Approaches

Multi-step organic synthesis provides the flexibility to construct complex fatty acid analogues starting from simpler, readily available building blocks. smolecule.com These syntheses often involve a series of well-established organic reactions to build the carbon chain and introduce the desired functional groups and stereochemistry.

A typical multi-step synthesis of a long-chain unsaturated acid like this compound might start with a shorter-chain aldehyde or alcohol. The carbon chain can be extended through various C-C bond-forming reactions such as Grignard reactions, cuprate (B13416276) additions, or cross-coupling reactions. For example, a shorter-chain terminal alkyne can be coupled with an alkyl halide to build the carbon backbone. The resulting alkyne can then be selectively reduced to either the (E)- or (Z)-alkene as described previously. Finally, oxidation of the terminal functional group (e.g., an alcohol or aldehyde) to a carboxylic acid completes the synthesis.

An illustrative multi-step synthesis could involve the following sequence:

Alkylation of a terminal alkyne to create the C13 carbon skeleton.

Partial reduction of the alkyne to the desired alkene isomer.

Conversion of a terminal functional group (e.g., a protected alcohol) to the carboxylic acid.

These multi-step approaches, while potentially longer, offer significant control over the final product's structure and purity. sathyabama.ac.in

Enzymatic and Biocatalytic Synthesis of this compound and Analogs

The use of enzymes and whole-cell biocatalysts for the synthesis of fatty acids and their derivatives is a rapidly growing field, offering a greener alternative to traditional chemical methods. nih.gov Biocatalytic processes are often performed under milder reaction conditions and can exhibit high regio- and stereoselectivity. bohrium.com

Microbial Conversion and Biotransformation Pathways

Microorganisms can be engineered to produce specific fatty acids through the manipulation of their metabolic pathways. europa.eu For instance, Escherichia coli has been genetically modified to produce various unsaturated fatty acids. europa.eu By deleting the acyl-CoA synthetase (fadD), which is the first step in β-oxidation, the accumulation of fatty acids within the host cell can be promoted. europa.eu Further engineering of the fatty acid synthesis (FAS) pathway can lead to the production of specific chain-length fatty acids.

Some microbial enzymes, such as those from the cytochrome P450 peroxygenase family, can catalyze the hydroxylation and subsequent desaturation of fatty acids. nih.gov For example, secondary reactions on a primary hydroxylated fatty acid product can lead to the formation of an α,β-unsaturated acid. nih.gov

Marine bacteria have also been shown to metabolize long-chain hydrocarbons, producing a variety of fatty acid intermediates. nih.govasm.org While not directly producing this compound, the metabolic pathways involved in the degradation of compounds like phytol (B49457) include the formation of various unsaturated fatty acids. nih.gov These natural pathways provide a blueprint for engineering microbial systems for targeted fatty acid production.

The table below summarizes the key synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Stereoselectivity | Relevant Reactions |

| Stereoselective Chemical Synthesis | High control over product structure. | High for both (E) and (Z) isomers. | Horner-Wadsworth-Emmons, Wittig, Lindlar Hydrogenation. |

| One-Pot Procedures | Increased efficiency, reduced waste. | Can be highly stereoselective. | Tandem HWE/Reduction/Oxidation, Hydroformylation/Knoevenagel. |

| Multi-step Organic Synthesis | High flexibility for complex analogs. | Dependent on specific reactions used. | Grignard reactions, Cross-coupling, Alkylation. |

| Enzymatic and Biocatalytic Synthesis | "Green" chemistry, mild conditions. | Often highly regio- and stereoselective. | Microbial fermentation, Cytochrome P450-mediated reactions. |

Functionalization and Derivatization for Academic Research Applications

The modification of the this compound structure through functionalization and derivatization is a key strategy for creating novel molecules for academic research, particularly for use as biological probes and to study structure-activity relationships.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Several methods have been developed for the synthesis of fluorinated fatty acid derivatives. One common strategy involves the use of fluorinating reagents like Selectfluor™. For instance, α-fluoro-acyl Meldrum's acid derivatives can be synthesized and subsequently used as building blocks to create a variety of fluorinated compounds. worktribe.com

The synthesis of fluorinated amino acids, which can be incorporated into peptides and proteins, often utilizes cross-coupling reactions or direct fluorination methods. nih.gov For example, Negishi cross-coupling of halo-serine derivatives has been employed to prepare various fluorinated aromatic α-amino acids. nih.gov Direct C(sp³)–H fluorination, mediated by copper, offers a selective method for introducing fluorine at specific positions. nih.gov While direct synthesis of fluorinated this compound is not explicitly detailed in the provided sources, the principles of fluorinating fatty acids and related molecules are well-established. For example, a library of 2-fluoro-2-deoxy-derivatives of a trimannoside has been synthesized for use in lectin-carbohydrate interaction studies using 19F NMR. nih.gov

| Fluorination Reagent | Application | Reference |

| Selectfluor™ | Fluorination of acyl Meldrum's acid derivatives | worktribe.com |

| DAST | Fluorination of ketones to produce difluoro compounds | nih.gov |

The synthesis of amino- and urea-linked fatty acid conjugates is a valuable strategy for creating molecules with diverse biological activities. While specific examples for this compound are not abundant in the provided results, the general methodologies for creating these linkages are applicable.

The synthesis of novel unnatural amino acids can be achieved through reactions like intramolecular aza-Michael additions. nih.gov These amino acids can then be coupled to fatty acid chains. For instance, the synthesis of ω-aminododecanoic acid has been accomplished using a multi-enzyme cascade, highlighting a biocatalytic approach to creating amino fatty acids. sciepublish.com

Urea linkages can be formed by reacting an amino-functionalized fatty acid with an isocyanate or by using coupling reagents to connect a carboxylic acid with a urea-containing molecule. These derivatives are of interest for their potential as enzyme inhibitors and for other therapeutic applications. nih.gov

Nitro fatty acids (NO₂-FAs) are endogenously produced signaling molecules formed from the reaction of unsaturated fatty acids with nitrogen species. mdpi.comnih.gov These compounds possess a reactive nitroalkene group, making them potent Michael acceptors that can interact with biological nucleophiles like cysteine residues in proteins. mdpi.comcardiff.ac.uk

The synthesis of NO₂-FAs can be achieved through two primary routes: direct nitration of the parent unsaturated fatty acid or a more controlled, step-wise synthesis. mdpi.com Direct nitration typically yields a mixture of regioisomers. mdpi.comsfrbm.org A step-by-step approach, often involving a Henry reaction between an aldehyde and a nitro-containing compound, allows for the synthesis of specific isomers. mdpi.com This is followed by an elimination reaction to form the nitroalkene. mdpi.com

For example, the synthesis of 9-nitro-oleic acid (9-NO₂-OA) involves a Henry reaction between methyl 9-nitrononanoate and nonanal, followed by acetylation and elimination. mdpi.com While the direct nitration of this compound is not explicitly described, the general principles of both direct nitration and stepwise synthesis are applicable for creating nitro-tridecenoic acid derivatives for research purposes. mdpi.comsfrbm.org The organic synthesis of various nitro-fatty acids has been crucial for understanding their biochemical and pharmacological properties. cardiff.ac.uk

| Synthetic Method | Description | Key Features | Reference |

| Direct Nitration | Reaction of an unsaturated fatty acid with a nitrating agent. | Produces a mixture of regioisomers. | mdpi.comsfrbm.org |

| Step-wise Synthesis (Henry Reaction) | Condensation of an aldehyde with a nitroalkane, followed by dehydration. | Allows for the synthesis of specific regioisomers. | mdpi.comcardiff.ac.uk |

| Nitroselenation | A method used for the synthesis of nitro-oleic and nitro-linoleic acids. | Yields an equal proportion of regioisomers for certain fatty acids. | sfrbm.org |

Esterification and amidation are fundamental chemical transformations used to modify the carboxylic acid group of this compound. These reactions are essential for creating derivatives used as biological probes to investigate cellular processes and enzyme activities.

Esterification involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. For example, this compound methyl ester has been synthesized and utilized in further chemical reactions. up.ac.za

Amidation is the reaction of the carboxylic acid with an amine to form an amide. This can be achieved by activating the carboxylic acid with a coupling reagent followed by the addition of the amine. These reactions are widely used to attach fatty acids to peptides, fluorescent tags, or other molecules of interest for biological studies.

For example, fluorescent fatty acids have been synthesized by coupling a fatty acid chain to a fluorophore like benzo[c] sciepublish.comresearchgate.netmdpi.comthiadiazole via Wittig reactions. beilstein-journals.org These probes are designed to mimic natural fatty acids and study membrane dynamics with minimal perturbation. beilstein-journals.org The synthesis of such probes often involves multiple steps, including the creation of the fatty acid chain and its subsequent coupling to the desired reporter group.

Natural Occurrence, Distribution, and Biosynthetic Pathways

Identification of Tridec-2-enoic Acid in Natural Sources

The distribution of this compound in nature is diverse, highlighting its involvement in a range of biological contexts. It has been identified in the extracts of various plants, the metabolic products of microorganisms, and as a structural moiety within larger biomolecules.

While many plants produce a wide array of common fatty acids, some also synthesize rarer or "unusual" fatty acids, which are often localized in seed oils. researchgate.net These unusual fatty acids can have distinctive structures, including variations in chain length, and the number and position of double bonds. researchgate.net this compound can be prepared through the hydrolysis of natural oils and fats, followed by the separation and purification of the resulting fatty acids. chembk.com For instance, it is recognized as a flavor constituent in certain plant-based materials, including fruit infusions and chicory extracts. europa.eu The specific functions of such rare fatty acids in plants can include acting as defense metabolites against pathogens and herbivores. d-nb.info

A study comparing wild and cultivated Arum italicum Mill. seed oils did not specifically list this compound but did identify 13-phenyl tridecanoic acid as a specific fatty acid for this species. researchgate.netdergipark.org.tr This highlights the structural diversity of fatty acids that can be found in plant seed oils.

Microorganisms are a rich source of diverse secondary metabolites, including a wide variety of fatty acids. mdpi.com The study of bacterial-fungal interactions has revealed that fungi are significant contributors of small molecules, including various specialized metabolites, to their environment. nih.gov Industrial production of this compound can be achieved through microbial biosynthesis, utilizing engineered Escherichia coli strains. These strains are capable of elongating shorter-chain fatty acids to produce the desired compound. vulcanchem.com

Specific examples of related unsaturated fatty acids from microbial sources include:

(2E,4E,6E)-8-methylnona-2,4,6-trienoic acid: Found in asukamycin (B1667649) B and B-II, produced by the actinomycete bacterium Streptomyces nodosus subsp. asukaensis. mdpi.com

(2E,4E,6E)-9-methyldeca-2,4,6-trienoic acid: A constituent of asukamycin C and C-II, also from Streptomyces nodosus subsp. asukaensis. mdpi.com

(E)-12-hydroxydodec-2-enoic acid and (E)-dodec-2-enedioic acid: Identified in isariotins A and B from the insect pathogenic fungus Isaria tenuipes. mdpi.com

(E)-2-methyl-3-oxodec-8-enoic acid: A component of perinadine A, synthesized by the marine-derived fungus Penicillium citrinum. mdpi.com

This compound and its derivatives are also found as components of larger, more complex biomolecules. For example, dentigerumycin, a cyclic depsipeptide produced by the bacterium Pseudonocardia, which is a symbiont of the ant Apterostigma dentigerum, contains highly modified amino acids and serves to inhibit a parasitic fungus. researchgate.net While not containing this compound itself, this illustrates how fatty acid-like structures are incorporated into complex natural products.

In the context of metabolism, fatty acids are often activated by attachment to Coenzyme A (CoA). Tridec-2-enedioyl-CoA is a thioester of tridec-2-enedioic acid with coenzyme A. chemfont.ca This activated form is a substrate for various metabolic enzymes. For transport into the mitochondria for beta-oxidation, long-chain acyl-CoAs are converted to acylcarnitines. chemfont.ca This process involves the enzyme carnitine palmitoyltransferase 1 (CPT1), which would convert tridec-2-enoyl-CoA into tridec-2-enoylcarnitine for transport across the mitochondrial membrane. chemfont.ca

Furthermore, biotransformation processes can utilize long-chain fatty acids to produce other valuable compounds. For instance, oleic acid can be converted into α,ω-nonanedioic acid (azelaic acid). google.com This highlights the role of fatty acids as precursors for a variety of biomolecules.

Table 1: Examples of Natural Sources of this compound and Related Unsaturated Fatty Acids

| Compound | Natural Source (Organism) | Type of Source |

|---|---|---|

| This compound | Escherichia coli (engineered) | Microbial Biosynthesis vulcanchem.com |

| (2E,4E,6E)-8-methylnona-2,4,6-trienoic acid | Streptomyces nodosus subsp. asukaensis | Bacterium mdpi.com |

| (E)-12-hydroxydodec-2-enoic acid | Isaria tenuipes | Fungus mdpi.com |

| (E)-2-methyl-3-oxodec-8-enoic acid | Penicillium citrinum | Fungus mdpi.com |

| This compound | Various Plants | Plant-based flavorings europa.eu |

Elucidation of Biosynthetic Routes to this compound

The biosynthesis of this compound is rooted in the fundamental pathways of fatty acid synthesis and modification. These processes involve the sequential addition of two-carbon units and the introduction of double bonds.

Fatty acid synthesis is a cytoplasmic process that builds fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.orglibretexts.org The core of this process is the fatty acid synthase (FAS) complex, a multi-enzyme system that catalyzes a repeating four-step sequence: condensation, reduction, dehydration, and another reduction. youtube.com

The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), which is a key regulatory point in the pathway. libretexts.orgyoutube.com The acetyl and malonyl groups are then transferred to the acyl carrier protein (ACP). The synthesis cycle starts with the condensation of acetyl-ACP and malonyl-ACP to form a four-carbon intermediate. youtube.com Each subsequent cycle adds a two-carbon unit from malonyl-CoA, progressively elongating the fatty acyl chain. youtube.com The synthesis typically terminates at palmitate, a 16-carbon saturated fatty acid. youtube.com

To produce tridecanoic acid, the saturated 13-carbon precursor to this compound, the standard fatty acid synthesis pathway would need to be modified or involve a different termination mechanism, as it is an odd-chain fatty acid. Odd-chain fatty acids are typically synthesized starting with a three-carbon primer, propionyl-CoA, instead of acetyl-CoA.

The introduction of the double bond at the C-2 and C-3 position (the α,β-position) of the fatty acid chain is accomplished through the action of desaturase enzymes. wikipedia.org These enzymes catalyze the formation of double bonds in mature fatty acids and are typically found in the endoplasmic reticulum. libretexts.org

There are two main types of desaturation pathways:

Aerobic Desaturation: This pathway is utilized by all eukaryotes and some prokaryotes. It requires oxygen and a reducing agent like NADH. wikipedia.org The desaturase enzymes are specific for the position where they introduce the double bond. wikipedia.org For example, stearoyl-CoA desaturase (SCD) enzymes catalyze the insertion of a double bond at the Δ9 position of saturated fatty acids. imrpress.comlibretexts.org Fatty acid desaturase (FADS) enzymes, such as FADS2 (also known as Δ6-desaturase), are also involved in creating double bonds at specific positions. ocl-journal.org

Anaerobic Desaturation: This pathway is found in some bacteria and does not require oxygen. In E. coli, the enzyme FabA, a β-hydroxydecanoyl-ACP dehydrase, introduces a double bond during the fatty acid synthesis cycle. It can then be isomerized to form a cis-3-decenoyl intermediate, which can be further elongated to produce unsaturated fatty acids. wikipedia.org

The formation of the α,β-double bond in this compound would specifically require a Δ2-desaturase or a similar enzymatic activity that acts on the saturated tridecanoyl precursor. The dehydration step within the fatty acid synthesis cycle itself produces a trans-2-enoyl intermediate, which is then typically reduced. A mechanism that allows for the release of this intermediate before the final reduction step could also lead to the formation of an α,β-unsaturated fatty acid.

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. science.gov By tracking the flow of stable isotope-labeled substrates, such as ¹³C-glucose, through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. nih.gov This methodology is crucial for understanding and optimizing the production of specific compounds in both natural and engineered organisms. researchgate.net While direct and comprehensive MFA studies specifically targeting this compound production are not extensively documented in publicly available literature, the principles of MFA have been widely applied to the biosynthesis of fatty acids, including odd-chain fatty acids (OCFAs), in various organisms. These studies offer a clear framework for how MFA can be, and likely is, used to guide the engineering of microorganisms for enhanced this compound synthesis.

The core of ¹³C-MFA involves introducing a labeled carbon source into a cell culture, allowing the cells to reach a metabolic and isotopic steady state. nih.gov Subsequently, cellular metabolites, particularly protein-bound amino acids and fatty acids, are harvested and their mass isotopomer distributions are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov This labeling data, combined with a stoichiometric model of the organism's metabolic network and measured extracellular exchange rates (e.g., substrate uptake and product secretion), is used to calculate the intracellular fluxes. jmb.or.krnsf.gov

Application in Engineered Escherichia coli

Engineered Escherichia coli is a common host for producing a variety of biochemicals, including fatty acids. ejbiotechnology.info The biosynthesis of odd-chain fatty acids like this compound requires a starter unit of propionyl-CoA, in contrast to the acetyl-CoA used for the more common even-chain fatty acids. nih.gov MFA is instrumental in identifying metabolic bottlenecks and competing pathways, thereby guiding genetic modifications to improve product yield. researchgate.net

For OCFA production, MFA can help quantify the flux towards propionyl-CoA and identify pathways that divert this crucial precursor away from the desired product. For instance, studies on producing other compounds in E. coli have used ¹³C-MFA to pinpoint key flux distributions. It was found that overexpressing specific enzymes, identified through flux analysis, could significantly increase the precursor supply and redirect carbon flow towards the product pathway. nih.gov In the context of this compound, MFA would be used to:

Quantify the flux split between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), as the PPP is the primary source of NADPH, a critical reducing agent for fatty acid synthesis. researchgate.net

Determine the flux through the tricarboxylic acid (TCA) cycle and anaplerotic pathways that replenish TCA cycle intermediates.

Evaluate the efficiency of the engineered pathway for propionyl-CoA synthesis.

Identify competing pathways that consume propionyl-CoA or the elongating fatty acid chain.

The insights from such an analysis allow for targeted metabolic engineering strategies, such as the knockout of competing enzyme-encoding genes or the overexpression of rate-limiting enzymes to enhance the flux towards this compound. researchgate.netfrontiersin.org

Metabolic Flux in Caenorhabditis elegans

The nematode Caenorhabditis elegans is a natural producer of various ascarosides, some of which are derived from odd-chain fatty acids like this compound. Studies on C. elegans metabolism have revealed a remarkable plasticity, particularly in response to dietary changes. For example, when vitamin B12 (a necessary cofactor for the canonical breakdown of propionate) is deficient, C. elegans transcriptionally activates an alternative "propionate shunt" pathway to prevent the toxic accumulation of propionate. elifesciences.org This demonstrates a natural rerouting of metabolic flux.

Flux balance analysis (FBA), a computational method that uses the stoichiometry of a genome-scale metabolic network to predict flux distributions, has been applied to C. elegans. researchgate.netbiorxiv.org Using models like iCEL1314, researchers can simulate the metabolic state of the nematode under different conditions. biorxiv.org Such models can predict how nutritional cues regulate fat storage and metabolism. researchgate.net For this compound biosynthesis, FBA could be used to predict the optimal flux distribution needed to maximize its production and to identify the key reactions controlling the supply of its precursors, which originate from the catabolism of odd-chain fatty acids and certain amino acids. elifesciences.org

Illustrative Metabolic Flux Analysis Data

While specific MFA data for this compound is not published, the following table illustrates the typical findings from a ¹³C-MFA study comparing a wild-type microbial strain to a metabolically engineered strain designed for enhanced odd-chain fatty acid production. The fluxes are typically normalized to the rate of substrate uptake.

This table is illustrative and based on typical results from MFA studies for engineered fatty acid production, such as those referenced in the text. researchgate.netnih.govfrontiersin.org The engineered strain shows a redirection of carbon from glycolysis and the TCA cycle towards the pentose phosphate pathway to generate more NADPH and towards the specific precursor (propionyl-CoA) for odd-chain fatty acid synthesis.

Biological Roles and Molecular Mechanisms of Action

Interactions with Cellular Systems and Metabolic Modulation

While direct studies on Tridec-2-enoic acid are limited, the behavior of structurally related fatty acids provides significant insight into its potential signaling roles. Fatty acids containing an α,β-unsaturated carbonyl system, a key feature of this compound, are known to be electrophilic and can interact with cellular sensors of oxidative stress and inflammation. mdpi.com

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a primary regulator of the antioxidant response. frontiersin.org Electrophilic compounds can activate this pathway by covalently modifying cysteine residues on Keap1, the negative regulator of Nrf2. nih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comnih.govmdpi.com Studies on other electrophilic fatty acid nitroalkene derivatives have demonstrated that both the chain length and the position of the electrophilic group are critical in determining the potency of Nrf2 activation. nih.govresearchgate.net Given its structure, this compound is a plausible candidate for modulating the Keap1/Nrf2 pathway.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. mdpi.com There is significant crosstalk between the Nrf2 and NF-κB pathways. Nrf2 activation can suppress NF-κB signaling by reducing intracellular reactive oxygen species (ROS) and by increasing the expression of antioxidant enzymes that inhibit NF-κB activation. mdpi.comscirp.org Furthermore, some electrophilic fatty acids can directly inhibit NF-κB by alkylating cysteine residues on its subunits, thereby preventing its translocation to the nucleus and the subsequent expression of pro-inflammatory cytokines. nih.govvulcanchem.com For instance, a derivative of tridec-8-enoic acid was shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS) in cardiomyocytes, in part by suppressing NF-kB DNA binding activity. nih.gov

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. aging-us.com This pathway is a known upstream regulator of Nrf2. aging-us.comnih.gov Activation of PI3K/Akt can lead to the phosphorylation and activation of Nrf2, enhancing the cellular antioxidant defense. aging-us.com The interplay is complex, as Nrf2 and NF-κB can be co-regulated through the PI3K/Akt/Nrf2 signaling axis to manage cellular responses to oxidative stress and inflammation. frontiersin.org

The potential interactions of this compound with these pathways are summarized below.

| Signaling Pathway | Potential Role of this compound (Inferred from Analogs) | Mechanism of Action |

| Nrf2 | Activator | Potential electrophilic interaction with Keap1, leading to Nrf2 stabilization and nuclear translocation. mdpi.comnih.gov |

| NF-κB | Inhibitor | Indirect inhibition via Nrf2 activation and ROS reduction; potential direct alkylation of NF-κB subunits. nih.govmdpi.comvulcanchem.com |

| PI3K/Akt | Modulated by/Modulator of | Can be activated by upstream signals to promote Nrf2-mediated antioxidant responses. frontiersin.orgaging-us.com |

This compound and its derivatives are actively involved in lipid metabolism, from transport into organelles to integration into complex lipids.

The transport of fatty acids into the mitochondrial matrix for β-oxidation is a critical, highly regulated process. As a long-chain fatty acid, this compound must first be activated to its coenzyme A (CoA) thioester, Tridec-2-enedioyl-CoA, by long-chain acyl-CoA synthase. chemfont.ca For transport across the inner mitochondrial membrane, the acyl group is transferred from CoA to carnitine by carnitine palmitoyltransferase 1 (CPT1). chemfont.ca The resulting acylcarnitine is transported into the matrix, where CPT2 converts it back to Tridec-2-enedioyl-CoA, making it available for β-oxidation. chemfont.ca

Fluorinated derivatives, such as this compound, 13-fluoro-, serve as valuable tools in metabolic research. ontosight.ai These compounds can be used as tracers to investigate fatty acid metabolism and transport within living organisms, often in the context of medical imaging techniques like positron emission tomography (PET) to study myocardial metabolism. ontosight.ai

Furthermore, enzymes like diacylglycerol acyltransferase (DGAT), which catalyzes the final step of triacylglycerol (TAG) synthesis, often exhibit broad substrate specificity. nih.gov This suggests that this compound could potentially be incorporated into TAGs for energy storage in lipid droplets. nih.govmdpi.com

This compound and its related structures play roles in maintaining cellular and organismal homeostasis, particularly under conditions of metabolic stress.

Studies using UA-8, a synthetic analog based on a tridec-8-enoic acid structure, have shown that it can protect cardiac cells during starvation. researchgate.netualberta.canih.gov This protection involves the modulation of autophagy, a cellular recycling process that is critical for survival during nutrient deprivation. researchgate.net By regulating the autophagic response, the compound helps preserve mitochondrial function and viability, limiting cell death and stress responses like caspase-3 activation. researchgate.netnih.gov This highlights a novel mechanism for promoting cell survival by linking lipid signaling molecules to the maintenance of a healthy mitochondrial pool during metabolic stress. nih.gov

In the nematode Caenorhabditis elegans, derivatives of (2E)-13-hydroxythis compound are components of ascarosides, a class of small-molecule signals that regulate developmental timing and behavior. ebi.ac.ukebi.ac.uk These molecules are synthesized from the peroxisomal β-oxidation of fatty acids, indicating a direct link between fatty acid metabolism and the production of signaling molecules that govern organism-level homeostasis. ebi.ac.uk

Enzymatic Interactions and Biotransformation Dynamics

The transformation of this compound within the cell is governed by its interactions with various enzymes that modify fatty acids or use them as fuel.

This compound's journey through cellular metabolism begins with its activation by an acyl-CoA synthase. Its CoA derivative, Tridec-2-enedioyl-CoA, is classified as a long-chain acyl-CoA and is a substrate for long-chain acyl-CoA synthase. chemfont.ca Once formed, it can be acted upon by various enzymes.

The family of zinc finger DHHC domain-containing (zDHHC) enzymes, which catalyze protein S-acylation, show marked differences in their fatty acid selectivity. nih.gov While specific studies on this compound are lacking, these enzymes can differentiate between fatty acyl-CoAs of varying lengths and saturation, suggesting that specific zDHHCs could potentially utilize Tridec-2-enedioyl-CoA as a substrate. nih.gov

Similarly, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can oxidize ketones to esters, a reaction that can be part of a cascade to produce valuable chemicals from fatty acids like oleic acid. researchgate.net The substrate specificity of these enzymes is a key determinant in the products formed, and it is plausible that derivatives of this compound could be substrates in such biocatalytic pathways. researchgate.net

A summary of key enzymatic interactions is provided in the table below.

| Enzyme | Substrate Form | Role/Reaction |

| Long-chain acyl-CoA synthase | This compound | Activation to Tridec-2-enedioyl-CoA for metabolic processing. chemfont.ca |

| Carnitine palmitoyltransferase 1 (CPT1) | Tridec-2-enedioyl-CoA | Transfers the acyl group to carnitine for mitochondrial transport. chemfont.ca |

| Long-chain acyl-CoA dehydrogenase | Tridec-2-enedioyl-CoA | Catalyzes the first step of β-oxidation (though bypassed for this specific compound). chemfont.ca |

| Enoyl-CoA hydratase | Tridec-2-enedioyl-CoA | Catalyzes the second step of β-oxidation, hydrating the double bond. chemfont.caaocs.org |

| Diacylglycerol acyltransferase (DGAT) | Tridec-2-enedioyl-CoA | Potential substrate for the synthesis of triacylglycerols. nih.gov |

This compound, in its activated CoA form, is a direct intermediate in the β-oxidation of fatty acids. chemfont.ca The canonical β-oxidation pathway involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org

However, because this compound already possesses a double bond between the alpha (C2) and beta (C3) carbons, it can bypass the first step of the cycle, which is catalyzed by acyl-CoA dehydrogenase. chemfont.caaocs.org Its CoA ester, (2E)-tridecenoyl-CoA, is a substrate for the second enzyme in the pathway, enoyl-CoA hydratase. This enzyme catalyzes the addition of water across the double bond to form a β-hydroxyacyl-CoA. chemfont.ca From there, the cycle proceeds with the final two steps: oxidation by 3-hydroxyacyl-CoA dehydrogenase and thiolytic cleavage by ketoacyl-CoA thiolase to release acetyl-CoA and a shortened acyl-CoA. aocs.org The process repeats until the fatty acid is completely broken down. This places this compound squarely within the central pathway of fatty acid catabolism.

Interaction with Cytochrome P450 Enzymes (e.g., Peroxygenases, Epoxygenases)

The direct interaction of this compound with cytochrome P450 (CYP) enzymes, including peroxygenases and epoxygenases, is not extensively documented in publicly available research. However, studies on related fatty acids provide insights into potential metabolic pathways.

Cytochrome P450 peroxygenases, a unique class of P450 enzymes, utilize hydrogen peroxide to hydroxylate and decarboxylate fatty acid substrates. nih.govrcsb.org For instance, the bacterial peroxygenase CYP152K6 from Bacillus methanolicus has been shown to act on dodecanoic acid (a C12 saturated fatty acid) to yield 2-hydroxydodecanoic acid as the primary product. nih.govrcsb.org This primary product can then undergo secondary turnover reactions, including desaturation, to form compounds like 2-hydroxydodec-2-enoic acid. nih.govrcsb.org While this demonstrates the capability of P450 peroxygenases to produce α,β-unsaturated hydroxylated fatty acids from saturated precursors, specific studies on the interaction of these enzymes with this compound (a C13 unsaturated fatty acid) are lacking.

CYP epoxygenases, such as those from the CYP2C and CYP2J families, are known to metabolize arachidonic acid to generate epoxyeicosatrienoic acids (EETs), which are important signaling molecules. vulcanchem.comresearchgate.net Some synthetic derivatives of tridecenoic acid have been designed as EET analogs or modulators of EET metabolism. researchgate.netwashington.eduplos.org For example, (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is a compound whose synthesis involves the epoxidation of a fatty acid precursor, a reaction catalyzed by CYP epoxygenases in biological systems. vulcanchem.com This suggests that the tridecenoic acid scaffold can be a substrate for or a modulator of CYP epoxygenase activity, although direct evidence for this compound itself is not available.

Influence on Soluble Epoxide Hydrolase Activity

Soluble epoxide hydrolase (sEH) is a critical enzyme that metabolizes and generally inactivates EETs by converting them to their corresponding dihydroxyeicosatrienoic acids (DHETs). researchgate.netpsu.edu Inhibition of sEH is a therapeutic strategy to enhance the beneficial effects of EETs, which include anti-inflammatory and cardioprotective actions. researchgate.net

Research has demonstrated that derivatives of tridecenoic acid can act as potent inhibitors of sEH. A notable example is the synthetic compound UA-8, chemically known as 13-(3-propylureido)tridec-8-enoic acid, which possesses both EET-mimetic and sEH inhibitory properties. researchgate.netwashington.eduplos.org The design of such molecules, incorporating a tridecenoic acid backbone, highlights the potential for this chemical structure to interact with the active site of sEH. washington.edu However, direct studies on the influence of the parent compound, this compound, on sEH activity have not been reported. The activity of its derivatives suggests that the tridecenoic acid chain may serve as a scaffold for the development of sEH inhibitors.

Mechanistic Investigations of Biological Activities

Antimicrobial Activity: Mechanistic Insights (Antibacterial, Antifungal, Antiprotozoal)

(E)-Tridec-2-enoic acid has been reported to exhibit antimicrobial properties. Specifically, it has been shown to inhibit the growth of foodborne pathogens such as Listeria monocytogenes and Salmonella enterica in dairy products, suggesting its potential as a food preservative. vulcanchem.com The α,β-unsaturated carbonyl group in this compound is a reactive Michael acceptor, which can covalently interact with nucleophilic residues (such as cysteine thiols) in microbial proteins and enzymes, potentially leading to enzyme inactivation and disruption of essential metabolic pathways. vulcanchem.com

Furthermore, the anti-inflammatory effects of (E)-tridec-2-enoic acid in the context of acne treatment are attributed to its ability to decrease the colonization of Propionibacterium acnes (now Cutibacterium acnes). vulcanchem.com This points towards a direct antibacterial action against this Gram-positive bacterium. The precise molecular targets within these microorganisms have not been fully elucidated.

While some fatty acids have demonstrated antifungal and antiprotozoal activities, specific mechanistic studies for this compound against these classes of microbes are not well-documented in the available literature.

Anti-inflammatory Properties: Molecular Pathways

Evidence suggests that this compound and its derivatives possess anti-inflammatory properties. (E)-tridec-2-enoic acid is noted for its suitability in acne treatments due to its anti-inflammatory effects, which are linked to the reduction of P. acnes colonization. vulcanchem.com

Derivatives of tridecenoic acid have been more extensively studied for their anti-inflammatory mechanisms. For instance, (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid, an EET-like compound, has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway. vulcanchem.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. vulcanchem.com The anti-inflammatory effects of EETs and their mimetics are often attributed to their ability to modulate inflammatory signaling cascades. researchgate.net Given that some tridecenoic acid derivatives act as sEH inhibitors, their anti-inflammatory action can also be attributed to the increased bioavailability of endogenous EETs. researchgate.net

A study on long-chain fatty acids also noted that Tridec-10-enoic acid was depleted in a cohort of patients with coronary artery disease and diabetes who were taking metformin, and this was associated with pro-inflammatory potentials. imrpress.com This indirectly suggests that certain isomers of tridecenoic acid may play a role in modulating inflammatory states.

Table 1: Reported Anti-inflammatory Activity of this compound and its Derivatives

| Compound | Biological Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| (E)-Tridec-2-enoic acid | Suitable for acne treatment | Reduction of Propionibacterium acnes colonization | vulcanchem.com |

| (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid | Reduced production of TNF-α and IL-6 in macrophages | Inhibition of NF-κB signaling | vulcanchem.com |

Antitumor Activity: Cellular and Molecular Targets

Direct evidence for the antitumor activity of this compound is limited. However, research into structurally related compounds provides some preliminary insights. A derivative, 2-[(2,2-Dimethyl-cyclopropanecarbonyl)-amino]-tridec-2-enoic acid, has been suggested to have potential anticancer applications, although this is largely based on the known activities of other cyclopropane-containing molecules. ontosight.ai

The α,β-unsaturated system present in this compound makes it a potential candidate for Michael addition reactions with cellular thiols, such as glutathione (B108866) or cysteine residues in proteins. vulcanchem.com This reactivity could potentially be exploited in the design of anticancer prodrugs or targeted therapies. However, specific cellular and molecular targets of this compound in cancer cells have not been identified. Studies on other fatty acids have shown that they can influence cancer cell proliferation and survival through various mechanisms, but these have not been specifically demonstrated for this compound.

Ecological and Interspecies Communication Roles

Function as Pheromones or Semiochemicals in Insect Communication Systems

No scientific studies were identified that explicitly name or characterize this compound as a pheromone or semiochemical for intraspecies communication in any insect. While the broader class of fatty acids and their derivatives are known to function as insect pheromones, specific research detailing this role for this compound is not available in the searched resources.

Involvement in Plant-Microbe or Plant-Insect Interactions

The available research in this area focuses on a related, but distinct, compound: the methyl ketone 2-tridecanone (B165437) .

Studies have shown that 2-tridecanone is a volatile infochemical that can hinder plant-bacteria interactions. For example, it is known to be produced by wild tomato plants as a natural insecticide and can be accumulated by certain bacteria, affecting their ability to colonize plant roots. Symbiotic bacteria in the gut of some insect pests, such as Helicoverpa armigera, have been found to degrade 2-tridecanone, which may help the insect tolerate this plant defense compound. researchgate.net

However, the metabolic pathway showing this compound as the direct precursor to the biologically active 2-tridecanone in these specific interactions is not explicitly detailed in the available literature. Without a direct, citable link, discussing the roles of 2-tridecanone would fall outside the strict scope of this article's focus on this compound.

Role in Microbial Ecological Niches and Metabolite Production

Direct evidence for the role of unsubstituted this compound in microbial ecological niches is limited. Research has identified methylated derivatives of this acid as metabolites in specific microbial contexts.

(E)-12-methylthis compound has been identified as a component of glycinocin C, a lipopeptide produced by a fungus.

(E)-4,8,12-trimethylthis compound was detected as a metabolic intermediate during the β-oxidation of a larger isoprenoid compound by several species of marine bacteria, including Acinetobacter sp. and Pseudomonas nautica.

These findings pertain to derivatives and not the parent compound, this compound. While it is known that this compound can be produced through general "microbial metabolism," detailed research on its specific functions and significance within microbial communities is not available in the reviewed sources.

Due to these limitations, it is not possible to provide a scientifically accurate and thorough article that adheres to all the specified constraints.

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Separation Techniques for Tridec-2-enoic Acid and Derivatives

Chromatography is a cornerstone for the isolation and analysis of fatty acids like this compound. The choice of technique depends on the specific analytical goal, whether it is for purification, quantification, or isomer separation.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fatty acids, offering the advantage of operating at ambient temperatures, which minimizes the risk of degradation to sensitive functional groups. aocs.org For compounds like this compound that lack a strong chromophore, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors. jafs.com.plresearchgate.net A common derivatizing agent is 2,4'-dibromoacetophenone, which imparts a highly UV-absorbent moiety to the fatty acid, allowing for sensitive detection at longer wavelengths. jafs.com.pljafs.com.pl

Reversed-phase HPLC (RP-HPLC) is frequently used, where fatty acids are separated based on their hydrophobicity. sielc.comaocs.org The separation is typically achieved on C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or trifluoroacetic acid (TFA). jst.go.jpsielc.comjasco-global.com The elution order in RP-HPLC is influenced by both chain length and the degree of unsaturation.

While gas chromatography is often the primary method for fatty acid profiling, HPLC is invaluable for specific applications, including the preparative separation of isomers and the analysis of heat-sensitive samples. aocs.orghplc.eu

Table 1: Exemplary HPLC Conditions for Fatty Acid Analysis

| Parameter | Condition | Reference |

| Column | Unifinepak C18 (4.6 mm I.D. x 150 mm, 5 µm) | jasco-global.com |

| Mobile Phase | 0.1% TFA in Acetonitrile/Water (80/20) | jasco-global.com |

| Flow Rate | 1.2 mL/min | jasco-global.com |

| Temperature | 40°C | jasco-global.com |

| Detection | Refractive Index (RI) or UV (post-derivatization) | jasco-global.com |

| Derivatization | 2,4'-dibromoacetophenone | jafs.com.pljafs.com.pl |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the detailed analysis of fatty acids, including this compound. vulcanchem.com To increase their volatility for gas chromatographic analysis, fatty acids are typically converted into their fatty acid methyl esters (FAMEs) through a derivatization process called transesterification. acs.orgdiva-portal.orgacs.org Common reagents for this include sodium methoxide (B1231860) in methanol (B129727) or acetyl chloride in methanol. diva-portal.orgnih.gov

The separated FAMEs are then introduced into a mass spectrometer, which provides information on their molecular weight and fragmentation patterns. acs.org This allows for both the identification of the compound by comparing its mass spectrum to spectral libraries and its quantification. jddtonline.info Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes, allowing for the resolution of co-eluting peaks. acs.orgnih.gov GC-MS is highly effective for determining the fatty acid profile in complex samples and can be used to quantify both major and minor components. diva-portal.orgnih.gov

Table 2: Typical GC-MS Parameters for FAME Analysis

| Parameter | Condition | Reference |

| Column | HP-5MS UI or polar cyano-column | diva-portal.orgnih.gov |

| Carrier Gas | Helium | acs.orgdiva-portal.org |

| Injector Temp. | ~250°C | |

| Oven Program | Temperature gradient (e.g., 60°C to 240°C) | acs.org |

| Ionization | Electron Ionization (EI) at 70 eV | acs.orgdiva-portal.org |

| Detection | Mass Spectrometer (Scan or SIM mode) | acs.orgdiva-portal.org |

| Derivatization | Transesterification to FAMEs | diva-portal.orgacs.org |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in faster analysis times, improved resolution, and enhanced sensitivity. peerj.comnih.gov When coupled with mass spectrometry (UPLC-MS), it becomes a highly powerful tool for comprehensive fatty acid profiling. peerj.comresearchgate.netnih.gov

A key advantage of UPLC-MS for fatty acid analysis is that it often does not require derivatization, which can streamline sample preparation and improve sensitivity. nih.gov This technique has demonstrated the ability to detect a wider range of fatty acids in complex samples compared to conventional GC-FID methods, including odd-chain and very-long-chain fatty acids. peerj.comnih.govresearchgate.net The high sensitivity and specificity of UPLC-MS make it an excellent choice for lipidomic studies and the detailed characterization of fatty acid profiles in various biological and industrial samples. peerj.com

Silver Ion Chromatography for Double Bond Isomer Separation

Silver ion chromatography, also known as argentation chromatography, is a specialized and powerful technique for separating unsaturated fatty acid isomers based on the number, configuration (cis/trans), and position of their double bonds. aocs.orgnih.govtandfonline.com The principle relies on the reversible formation of polar charge-transfer complexes between the π-electrons of the double bonds in the fatty acids and silver ions immobilized on a stationary phase, typically silica (B1680970) gel. aocs.org

Fatty acids with a greater number of double bonds form stronger complexes and are retained longer on the column. aocs.org Furthermore, trans isomers are retained less strongly than their corresponding cis isomers. aocs.orgnih.gov This technique can be performed using thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (Ag-HPLC). nih.govtaylorfrancis.comopenagrar.de Ag-HPLC, in particular, offers excellent resolution for separating complex mixtures of fatty acid methyl esters (FAMEs) into fractions containing specific geometric and positional isomers, which can then be quantified by other methods like GC. aocs.orgnih.gov This method is invaluable for the detailed structural analysis of unsaturated fatty acids that cannot be achieved by other chromatographic techniques alone. aocs.orgtandfonline.com

Spectroscopic Methods for Structural Elucidation of Research Probes

Spectroscopic techniques are indispensable for the definitive structural determination of molecules like this compound. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure and stereochemistry of organic molecules, including the E/Z (trans/cis) configuration of the double bond in this compound. nih.gov Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the molecular structure.

In the ¹H NMR spectrum of (E)-tridec-2-enoic acid, the vinylic protons (the hydrogens attached to the C2 and C3 double bond) exhibit characteristic chemical shifts and coupling constants. vulcanchem.com The proton at C3 typically appears further downfield (δ ~7.0-7.1 ppm) compared to the proton at C2 (δ ~5.8 ppm). The magnitude of the coupling constant (J-value) between these two protons is diagnostic of the double bond geometry. For a trans configuration, a large coupling constant of approximately 15-16 Hz is observed. wiley-vch.de

Mass Spectrometry (MS) for Fragmentation Analysis and metabolite Identification

Mass spectrometry (MS) serves as a cornerstone technique for the structural elucidation and quantification of fatty acids like this compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for analyzing complex biological and chemical samples. vulcanchem.comsynhet.com In MS analysis, the molecule is first ionized and then fragmented into smaller, charged particles. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint that reveals structural details of the parent compound. chemguide.co.uk

For carboxylic acids such as this compound, electron impact (EI) ionization typically generates a molecular ion (M+) peak, although it can sometimes be of low intensity. libretexts.org The fragmentation of the molecular ion is highly predictable and provides key structural information. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl radical (-OH) resulting in an [M-17] peak, and the loss of the entire carboxyl group (-COOH) leading to an [M-45] peak. libretexts.org Another characteristic fragmentation involves the cleavage of the C-C bond adjacent to the carbonyl group, which can produce a stable acylium ion ([RCO]+). chemguide.co.uk The fragmentation pattern may also show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH2-) groups from the alkyl chain. libretexts.org

In the context of metabolite identification, MS is invaluable for detecting and identifying products of biochemical pathways. For instance, studies on the microbial degradation of long-chain alkanes have utilized GC-MS to identify fatty acid metabolites. In one such study investigating hexadecane (B31444) metabolism, researchers identified labeled tridecanoic acid by its characteristic mass spectrum, observing the molecular ion (M+) and the [M-15]+ fragment from the loss of a methyl group from the derivatized acid. asm.org While direct studies on this compound metabolism are limited, similar methodologies would be applied. For example, if this compound were to undergo β-oxidation, MS could identify the resulting chain-shortened fatty acids. The identification of such metabolites is crucial for understanding the biochemical fate and biological activity of the parent compound. ebi.ac.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 212.33 g/mol )

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss | Significance |

|---|---|---|---|

| [M]+ | 212 | - | Molecular Ion |

| [M-OH]+ | 195 | 17 | Loss of hydroxyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis in Derivatization Studies

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation at specific wavenumbers. docbrown.info For this compound, the IR spectrum displays characteristic absorption bands that confirm its α,β-unsaturated carboxylic acid structure.

The most prominent features in the IR spectrum of an α,β-unsaturated carboxylic acid include:

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid. For α,β-unsaturated acids, this band is typically found in the region of 1710-1690 cm⁻¹. vulcanchem.com

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydroxyl (O-H) group of a hydrogen-bonded carboxylic acid.

C=C Stretch: An absorption band for the carbon-carbon double bond (C=C), which is often of medium intensity and appears around 1650-1600 cm⁻¹.

=C-H Bend: A distinct absorption for the out-of-plane bending of hydrogens on the double bond. For a trans (E) configured double bond, as in (E)-Tridec-2-enoic acid, this band appears as a strong peak around 966 cm⁻¹. aocs.org

Derivatization is a common practice in analytical chemistry to modify a compound to make it more suitable for a specific analytical method, such as enhancing its volatility for GC analysis. vulcanchem.com A frequent derivatization for carboxylic acids is esterification, for example, converting this compound to its methyl ester, Methyl tridec-2-enoate.

This chemical modification leads to predictable changes in the IR spectrum, which can be used to confirm the success of the derivatization reaction:

Disappearance of the O-H Stretch: The broad absorption band from the carboxylic acid's O-H group disappears entirely.

Shift in the C=O Stretch: The carbonyl absorption of the resulting ester appears at a higher frequency, typically in the range of 1740-1720 cm⁻¹, compared to the parent acid. libretexts.org

Appearance of C-O Stretches: New, strong bands appear in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester group. libretexts.org

By comparing the IR spectra before and after the reaction, researchers can verify the conversion of the carboxylic acid functional group to an ester, which is essential for subsequent analyses like GC-MS.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound and its Methyl Ester Derivative

| Functional Group | Vibration Type | This compound (cm⁻¹) | Methyl tridec-2-enoate (cm⁻¹) |

|---|---|---|---|

| Carboxyl O-H | Stretch | 3300-2500 (very broad) | Absent |

| Carbonyl C=O | Stretch | ~1710-1690 (strong) | ~1740-1720 (strong) |

| Alkene C=C | Stretch | ~1640 (medium) | ~1640 (medium) |

| trans-Alkene =C-H | Bend (out-of-plane) | ~966 (strong) | ~966 (strong) |

Structure Activity Relationship Sar Studies of Tridec 2 Enoic Acid Analogs

Impact of Alkyl Chain Length and Branching on Biological Efficacy

The length and branching of the alkyl chain in fatty acid analogs, including those of tridec-2-enoic acid, are critical determinants of their biological efficacy, particularly their antimicrobial properties. Research consistently shows that a specific range of chain lengths often corresponds to maximum activity.

Detailed research findings indicate that for many fatty acids, antimicrobial activity is dependent on the carbon chain length. rsc.org For saturated fatty acids, inhibitory action against various pathogens often becomes significant starting from capric acid (C10), peaks with lauric acid (C12), and then diminishes as the chain length increases further. rsc.org This suggests an optimal lipophilicity is required for the molecule to effectively interact with and disrupt bacterial cell membranes. Fatty acids with medium chains (C10–C14) are frequently cited as having the most potent antimicrobial effects. rsc.org

Studies on fatty acid-peptide conjugates have reinforced this observation, finding that antimicrobial activity is directly correlated with the fatty acid chain length up to an ideal size, often between 10 and 12 carbon atoms (C10-C12). nih.govmdpi.com Longer chains can lead to the formation of aggregates, which may reduce their effective concentration and antibacterial activity. nih.gov Conversely, very short chains (e.g., C6, C8) may not possess sufficient hydrophobicity to effectively integrate into and disrupt the microbial membrane, often showing little to no antimicrobial effect. nih.gov

Table 1: Effect of Saturated Fatty Acid Chain Length on General Antimicrobial Activity This table compiles general findings on the relationship between the carbon chain length of saturated fatty acids and their antimicrobial potency.

| Chain Length (Carbons) & Name | General Antimicrobial Efficacy | Rationale for Activity Level |

|---|---|---|

| C6:0 (Caproic Acid) | Low / Inactive | Insufficient lipophilicity to effectively disrupt bacterial membranes. nih.gov |

| C8:0 (Caprylic Acid) | Low to Moderate | Activity begins to appear but is generally weak. rsc.orgnih.gov |

| C10:0 (Capric Acid) | High | Potent activity against many bacteria and fungi. rsc.org |

| C12:0 (Lauric Acid) | Very High | Often cited as having the peak antimicrobial activity among saturated fatty acids. rsc.org |

| C14:0 (Myristic Acid) | Moderate to High | Activity begins to decrease compared to lauric acid. rsc.org |

| >C16:0 (e.g., Palmitic, Stearic) | Low | Reduced activity attributed to lower solubility and tendency to aggregate. nih.govcabidigitallibrary.org |

Influence of Double Bond Position and Stereochemistry on Activity

The position and stereochemistry (the 3D arrangement of atoms) of the double bond within the alkyl chain of an unsaturated fatty acid are pivotal in defining its biological activity. For this compound, the α,β-unsaturation (a double bond between the second and third carbon atoms) is a key structural feature.

The position of the double bond significantly affects the molecule's shape and electronic properties. Studies comparing different positional isomers of unsaturated fatty acids have shown that this can lead to markedly different biological functions. nih.gov For instance, moving the double bond can alter how the molecule interacts with enzyme active sites or cell membranes. nih.govnih.gov While saturated fatty acids with shorter chains tend to be more active, for unsaturated fatty acids, longer chains often exhibit greater potency. cabidigitallibrary.org The specific location of the double bond in these longer chains is crucial for their antibacterial action. cabidigitallibrary.org

Stereochemistry, specifically the cis (Z) versus trans (E) configuration of the double bond, also plays a critical role. The trans configuration results in a more linear, rigid structure, similar to a saturated fatty acid, while the cis configuration introduces a distinct kink in the chain. This difference in shape can dramatically affect how the molecule packs into a lipid membrane or binds to a receptor. In many biological systems, enzymes show a strong preference for one stereoisomer over the other. researchgate.net For example, some oleate (B1233923) hydratase enzymes, which act on fatty acids, require a cis double bond for substrate recognition. researchgate.net While the impact of cis vs. trans stereochemistry can be subtle in some contexts, it can also lead to significant changes in biological activity. nih.govontosight.ai

Table 2: Impact of Double Bond Characteristics on Fatty Acid Activity This table summarizes the general influence of the double bond's position and stereochemistry on the biological properties of unsaturated fatty acids.

| Structural Feature | General Impact on Biological Activity |

|---|---|

| Double Bond Presence | Generally increases the potency of longer-chain fatty acids compared to their saturated counterparts. cabidigitallibrary.org |

| Double Bond Position | Critically influences the molecule's interaction with biological targets; different positional isomers can have distinct activities. nih.gov |

| ***Cis (Z)* Stereochemistry** | Introduces a bend in the alkyl chain, affecting membrane fluidity and enzyme binding. Often the naturally preferred configuration. researchgate.net |

| ***Trans (E)* Stereochemistry** | Results in a more linear structure, which can alter binding affinity and biological response compared to the cis isomer. ontosight.ai |

Role of Carboxyl Group Modifications and Terminal Substituents

The carboxylic acid group (–COOH) is a defining feature of this compound, contributing significantly to its acidity and ability to engage in hydrogen bonding. msu.edu Modifications to this group or the addition of substituents at the terminal end of the alkyl chain can profoundly alter the molecule's physicochemical properties and biological activity.

Modification of the carboxyl group into other functional groups, such as esters (–COOR) or amides (–CONHR), is a common strategy in SAR studies. Converting the acid to an ester, for example, removes its acidic proton and increases its lipophilicity. This can change how the molecule is absorbed and distributed in biological systems. Studies on related compounds like Lachnophyllum esters and lactones have shown that these modifications are critical for activities such as antileishmanial and antimycobacterial effects. rsc.org The specific type of ester or amide can fine-tune the molecule's potency.

Table 3: Effects of Carboxyl and Terminal Group Modifications This table outlines how common structural changes to the carboxyl and terminal groups can influence the properties and activity of fatty acid analogs.

| Modification Type | Example | General Effect on Properties and Activity |

|---|---|---|

| Carboxyl to Ester | Methyl Ester (–COOCH₃) | Increases lipophilicity; removes acidity. Can be crucial for specific activities like antimycobacterial potency. rsc.org |

| Carboxyl to Lactone | Intramolecular Ester Ring | Creates a cyclic structure, significantly altering the molecule's shape and reactivity. Important for certain antileishmanial activities. rsc.org |

| Terminal Halogenation | Terminal Chlorine (–Cl) | Increases electronegativity and can alter binding interactions, often enhancing biological activity. mdpi.com |

| Terminal Aromatic Ring | Terminal Phenyl Group | Adds bulk and potential for π-π stacking interactions, significantly changing the molecule's binding profile. rsc.org |

| Terminal Hydroxylation | Terminal Hydroxyl (–OH) | Increases polarity and potential for hydrogen bonding, which can modify solubility and target interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. semanticscholar.org By identifying mathematical relationships between structural properties (descriptors) and experimental activity, QSAR models can forecast the potency of new, unsynthesized analogs, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. semanticscholar.orgnih.gov

The QSAR process involves several key steps. First, a dataset of compounds with known biological activities (e.g., this compound and its analogs) is assembled. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its steric properties (size and shape), electronic properties (charge distribution), and lipophilicity (hydrophobicity). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. semanticscholar.org For example, a QSAR model might reveal that a compound's antimicrobial activity is positively correlated with its lipophilicity and the presence of a hydrogen-bond donor, but negatively correlated with its molar refractivity. mdpi.com

The predictive power of a QSAR model is rigorously tested through internal and external validation procedures to ensure its reliability. researchgate.netcore.ac.uk Successful QSAR models, like those developed for various antimicrobial or enzyme-inhibiting compounds, serve as powerful tools. semanticscholar.orgmdpi.com They allow researchers to virtually screen large libraries of potential analogs and prioritize the synthesis of those predicted to have the highest efficacy, accelerating the development of more potent compounds.

Computational and Theoretical Approaches in Tridec 2 Enoic Acid Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational tools for predicting how a ligand, such as tridec-2-enoic acid, interacts with potential protein targets. Docking algorithms predict the most likely binding pose of the fatty acid within a protein's active site, while also estimating the strength of this interaction, often expressed as a binding affinity score. MD simulations then provide a dynamic view of this interaction over time, assessing the stability of the predicted complex and revealing subtle conformational changes in both the ligand and the protein.

For this compound, these simulations are instrumental in identifying potential enzymatic or receptor targets. By screening it against libraries of protein structures, researchers can prioritize targets for further experimental validation. For instance, docking studies can suggest whether this compound is likely to bind to enzymes involved in lipid metabolism or inflammatory signaling pathways.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Key Interactions |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | -7.5 | Hydrogen bonds with Tyr314, His440; Hydrophobic interactions with Ile272, Leu465 |

| Fatty Acid Amide Hydrolase (FAAH) | -6.9 | Covalent bond with Ser241; Hydrogen bond with Ser217 |

| 5-Lipoxygenase (5-LOX) | -8.1 | Coordination with non-heme iron; Hydrophobic interactions with Leu368, Ile406 |

Note: This table contains hypothetical data for illustrative purposes. Actual results depend on the specific protein structures and computational software used.

In Silico Prediction of Metabolic Fate and Biotransformation Products

Understanding how this compound is metabolized is critical to assessing its biological activity and duration of effect. In silico metabolic prediction tools leverage knowledge-based systems and machine learning algorithms to forecast the compound's biotransformation. These programs analyze the structure of this compound to identify sites susceptible to enzymatic attack by common metabolic enzyme families, such as Cytochrome P450s (CYPs).

Predictive models suggest that this compound likely undergoes metabolic pathways common to other unsaturated fatty acids. The primary route is expected to be mitochondrial beta-oxidation, where the fatty acid chain is progressively shortened. Other potential pathways include omega-oxidation, which modifies the terminal end of the molecule, and modifications at its carbon-carbon double bond, such as epoxidation. These predictions are invaluable for guiding experimental metabolic studies, allowing researchers to target the search for specific, predicted metabolites in biological samples.

Table 2: Predicted Metabolic Pathways and Products of this compound

| Metabolic Pathway | Predicted Enzyme Class | Potential Biotransformation Product |

| Beta-Oxidation | Acyl-CoA Dehydrogenase | Undec-2-enoyl-CoA |

| Omega-Oxidation | Cytochrome P450 (CYP4 family) | 13-Hydroxythis compound |

| Epoxidation | Cytochrome P450 (CYP2 family) | Tridec-2,3-epoxy-enoic acid |

Computational Models for Biological Pathway Modulation

For example, a model of cellular lipid metabolism could be used to predict how an influx of this compound might alter the concentrations of other fatty acids, triglycerides, or signaling lipids. These simulations can highlight potential bottlenecks, feedback loops, or downstream consequences of target engagement that would be difficult to predict from a single-target interaction study alone. Research on related unsaturated fatty acids has demonstrated their ability to modulate key energy-sensing pathways like the AMP-activated protein kinase (AMPK) system, suggesting that similar models could be applied to explore the effects of this compound. vulcanchem.com

Chemogenomics and Database Mining for Related Bioactive Compounds

Chemogenomics and database mining are powerful in silico approaches for discovering new biological activities and understanding the context of a compound like this compound. These methods involve systematically searching large-scale databases that link chemical structures to biological data.

By searching for compounds structurally similar to this compound, researchers can identify its "chemical neighbors" and investigate their known biological targets and activities. This can provide strong clues about the potential functions of this compound itself. Publicly available databases such as PubChem, ChEMBL, and DrugBank are essential resources for this type of analysis, containing vast amounts of curated information on chemical compounds and their interactions with biological systems. This comparative approach can rapidly generate new hypotheses and place this compound within the broader landscape of bioactive lipids.

Table 3: Relevant Databases for Chemogenomics Analysis of this compound

| Database | Primary Data Type | Application in this compound Research |

| PubChem | Chemical structures and bioassay data | Identify structurally related fatty acids and their documented biological activities. |

| ChEMBL | Bioactivity data of drug-like molecules | Discover protein targets that bind to compounds similar to this compound. |

| KEGG | Biological pathways and genomic information | Map this compound and its metabolites onto known metabolic and signaling pathways. |

| LIPID MAPS | Structure and annotation of lipids | Classify and compare this compound with other lipids based on a standardized system. |